molecular formula C7H10O2 B13605249 2-(Furan-3-yl)propan-2-ol

2-(Furan-3-yl)propan-2-ol

カタログ番号: B13605249
分子量: 126.15 g/mol
InChIキー: SAKBHTQAACRFAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Furan-3-yl)propan-2-ol is a chemical compound with the CAS Number 6137-75-3 and a molecular formula of C 7 H 10 O 2 , yielding a molecular weight of 126.15 g/mol . Its structure is defined by the SMILES notation CC(O)(C1=COC=C1)C . As a furan-containing secondary alcohol, it serves as a valuable intermediate in organic synthesis and materials science research. Researchers value this compound primarily as a versatile building block for constructing more complex molecular architectures. The furan ring is a key functional group in medicinal chemistry and drug discovery for its prevalence in bioactive molecules, while the tertiary alcohol moiety can be utilized for further chemical transformations or to modulate the compound's physicochemical properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that specific research applications and a detailed mechanism of action for this compound are not widely documented in the public domain, highlighting its potential as a candidate for novel investigative work. All necessary safety protocols should be reviewed and followed prior to handling.

特性

分子式

C7H10O2

分子量

126.15 g/mol

IUPAC名

2-(furan-3-yl)propan-2-ol

InChI

InChI=1S/C7H10O2/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3

InChIキー

SAKBHTQAACRFAO-UHFFFAOYSA-N

正規SMILES

CC(C)(C1=COC=C1)O

製品の起源

United States

準備方法

Reduction of 3-Furanyl Carbonyl Compounds

One of the most straightforward approaches to synthesize this compound involves the reduction of 3-furanyl ketones or aldehydes using borohydride reagents.

  • Reducing Agents: Sodium borohydride (NaBH4) is preferred due to its selectivity and mild reaction conditions. Lithium aluminum hydride (LiAlH4) can also be used but requires stricter anhydrous conditions.
  • Solvents: Polar solvents such as ethanol or tetrahydrofuran (THF) facilitate the reduction process.
  • Quenching: After reduction, quenching with complexing agents like diethanolamine hydrochloride or ammonium chloride helps remove residual boron compounds, improving product purity and minimizing side reactions.
  • Temperature: Typically, reactions proceed at room temperature or slightly elevated temperatures (25–100 °C) with agitation.

This method yields a mixture of stereoisomers of this compound, which can be isolated or used directly in further synthesis steps.

Organometallic Addition to 3-Furanyl Aldehydes

Another common synthetic route involves the addition of organometallic reagents to 3-furanyl aldehydes:

  • Preparation of 3-Furanyl Aldehydes: These can be synthesized by formylation of furan derivatives or via Knoevenagel condensation followed by decarboxylation.
  • Organometallic Reagents: Grignard reagents (e.g., methylmagnesium bromide or isopropylmagnesium bromide) or organolithium reagents (e.g., methyllithium) add to the aldehyde carbonyl to form the corresponding secondary or tertiary alcohol after aqueous workup.
  • Reaction Conditions: Typically conducted in anhydrous ether solvents under inert atmosphere to prevent reagent decomposition.
  • Advantages: This method allows the introduction of various alkyl groups at the propanol position, enabling structural diversity.

This approach is useful for preparing this compound derivatives with specific alkyl substitutions.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Sodium borohydride reduction NaBH4, ethanol or THF, room temp, quench with diethanolamine or NH4Cl Mild, selective, simple setup Mixture of stereoisomers
Organometallic addition Grignard (e.g., MeMgBr), anhydrous ether, inert atmosphere Allows alkyl variation, high yield Requires anhydrous conditions
Catalytic hydrogenation Pd/C or Pt catalyst, H2 gas, mild pressure Stereoselective, clean reaction Requires catalyst handling
Sulfonylation followed by reduction Sulfonylating agents (e.g., p-nitrobenzenesulfonyl halides), heating Enables complex functionalization Multi-step, requires purification

Analysis of Reaction Parameters and Optimization

  • Solvent Choice: Polar solvents like ethanol and THF improve solubility of both substrates and reagents, enhancing reaction rates and yields.
  • Temperature Control: Mild temperatures (25–100 °C) prevent decomposition of sensitive furan rings and minimize side reactions.
  • Quenching Agents: Use of diethanolamine hydrochloride or ammonium chloride post-reduction ensures removal of boron residues, improving product purity.
  • Stereoselectivity: Catalytic hydrogenation offers better stereocontrol compared to borohydride reductions, which typically produce racemic mixtures.
  • Purification: Removal of residual sulfonylating agents and by-products via aqueous washing, pH adjustment, and filtration is critical in sulfonylation-based methods.

化学反応の分析

Oxidative Dearomatization and Cyclization

Under oxidative conditions, 2-(furan-3-yl)propan-2-ol undergoes dearomatization of the furan ring, forming conjugated dienone intermediates. These intermediates cyclize via acid-catalyzed pathways to yield functionalized furans or tricyclic structures.

Key Findings:

  • Acid-Catalyzed Cyclodehydration :
    Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ induces cyclodehydration, forming α,β-unsaturated ketones (e.g., 3a in Scheme 3 of ). The reaction proceeds via a proposed spiro-intermediate (Figure 1) .

ConditionProductYield (%)Isomer Ratio (Z:E)
TFA in CH₂Cl₂, 25°Cα,β-Unsaturated ketone (3a )7289:11

Data adapted from

Acid-Mediated Rearrangements

The secondary alcohol group participates in acid-catalyzed rearrangements, leading to furan ring modifications.

Mechanistic Insights:

  • Hydroxy Group Activation :
    Protonation of the hydroxyl group enhances electrophilicity, facilitating nucleophilic attack by adjacent carbonyl groups. This results in furan ring contraction or expansion .

  • Stereochemical Dependence :
    The geometry of intermediates (e.g., Z- vs. E-isomers) significantly impacts reaction outcomes. For example, Z-configured intermediates cyclize efficiently, while E-isomers show limited reactivity .

Synthetic Utility in Heterocycle Formation

This compound serves as a precursor for synthesizing pharmacologically relevant heterocycles.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related furan alcohols due to steric and electronic factors:

CompoundKey Reactivity Difference
2-(Furan-2-yl)propan-2-olFaster electrophilic substitution at C5 of furan ring
1-(Furan-3-yl)ethanolHigher susceptibility to oxidation (primary vs. secondary alcohol)

Structural comparisons from

科学的研究の応用

2-(Furan-3-yl)propan-2-ol is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a furan ring and propanol group, makes it a versatile building block for various applications.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules. The furan ring within its structure can participate in various chemical reactions, influencing its biological activity through interactions with enzymes or receptors, leading to changes in cellular processes. For example, it can be used in the synthesis of substituted furans, which are of interest to many research groups .

Biology This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies focus on how it interacts with specific molecular targets and pathways to exert these effects.

Medicine Researches explore the potential therapeutic effects of this compound, particularly in developing new drugs. One study identified this compound as a potential metabolite in human hepatocytes . Furthermore, the (3R,3aS,6aR) hexahydrofuro[2,3-b]furan-3-oxy radical, a moiety related to furans, is a pharmacologically important component in retroviral protease inhibitors such as darunavir .

Industry this compound is utilized in the production of fine chemicals and as a building block in organic synthesis. It can be synthesized through the reduction of 2-(Furan-3-yl)propan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically in an inert solvent like tetrahydrofuran (THF) under controlled temperatures. Industrial production may involve catalytic hydrogenation of 2-(Furan-3-yl)propan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

作用機序

The mechanism of action of 2-(Furan-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Isomers and Analogs

  • 3-(Furan-2-yl)propan-1-ol (CAS 26908-23-6): Structural Differences: The hydroxyl group is at the primary carbon (propan-1-ol), and the furan substituent is at the 2-position. Properties: Molecular weight 126.16 g/mol (C₇H₁₀O₂), stored at 2–8°C. Limited boiling point data suggests lower thermal stability compared to tertiary alcohols .
  • 3-(Furan-2-yl)prop-2-en-1-ol (CAS 79380-02-2): Structural Differences: Contains a propenol chain (allylic alcohol) conjugated to the furan ring, enhancing electrophilic reactivity. Molecular weight 124.14 g/mol (C₇H₈O₂) .
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(Furan-3-yl)propan-2-ol* C₇H₁₀O₂ ~126.16 (estimated) Tertiary alcohol, furan-3-yl substituent
3-(Furan-2-yl)propan-1-ol C₇H₁₀O₂ 126.16 Primary alcohol, furan-2-yl substituent
3-(Furan-2-yl)prop-2-en-1-ol C₇H₈O₂ 124.14 Allylic alcohol, conjugated system

*Estimated based on analogs.

Pharmaceutical Derivatives

  • Reproxalap (2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol): Structural Differences: The furan ring is replaced by a chloroquinoline group, enhancing aromatic π-stacking and hydrogen-bonding capabilities. Molecular weight 236.70 g/mol (C₁₂H₁₃ClN₂O) . Activity: As a drug candidate, reproxalap’s quinoline moiety likely targets specific enzymatic pathways, contrasting with furan’s role in modulating solubility and metabolic stability.
  • Compounds 10 and 11 (Molecules, 2010): Structural Features: Indole-based propan-2-ol derivatives with methoxy and phenoxy substituents. Activity: Demonstrated α₁-, α₂-, and β₁-adrenoceptor binding affinity, suggesting that propan-2-ol frameworks enhance receptor interaction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Furan-3-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution or Grignard reactions using furan-3-carbaldehyde derivatives. Optimize solvent polarity (e.g., THF or diethyl ether) and temperature (40–60°C) to favor tertiary alcohol formation. Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via fractional distillation (boiling point ~200–220°C inferred from analogs ) and characterize using 1H NMR^1 \text{H NMR} (δ 1.3 ppm for tert-butyl protons, δ 6.2–7.5 ppm for furan protons) .
  • Safety : Follow protocols for handling volatile organics: use fume hoods, PPE (gloves, goggles), and inert atmospheres to avoid side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Compare 13C NMR^{13} \text{C NMR} peaks (e.g., 70–75 ppm for tertiary alcohol carbon, 110–150 ppm for furan carbons) to computational predictions (DFT/B3LYP/6-31G*) .
  • Chromatography : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) to assess purity (>95%) .
  • Mass Spec : Validate molecular ion [M+H]+ at m/z 139 (C7_7H10_{10}O2_2) .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data for this compound derivatives?

  • Root Cause Analysis :

  • Isomerism : Check for diastereomers or tautomers (e.g., keto-enol shifts in furan derivatives) using variable-temperature NMR .
  • Impurities : Quantify residual solvents (e.g., THF) via headspace GC-MS and recalibrate synthetic steps .
    • Resolution : Employ chiral chromatography (e.g., Chiralpak AD-H column) if enantiomers are suspected .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • QSAR/QSPR : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic sites (e.g., oxygen in furan ring) .
  • MD Simulations : Model adsorption on metal catalysts (e.g., Pd/C) to predict hydrogenation efficiency .
    • Validation : Cross-reference with experimental kinetics (Arrhenius plots) for oxidation or coupling reactions .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

  • Key Issues :

  • Chiral Induction : Screen chiral ligands (e.g., BINOL derivatives) for asymmetric catalysis; monitor enantiomeric excess (ee) via polarimetry .
  • Process Safety : Assess exothermicity using DSC/TGA and implement controlled batch reactors to mitigate thermal runaway .
    • Optimization : Use DoE (Design of Experiments) to balance yield (>80%), ee (>90%), and cost .

Safety and Best Practices

Q. What are the critical hazards associated with this compound, and how can they be mitigated?

  • Risks : Flammability (flash point ~85°C inferred from analogs ), skin/eye irritation (LD50_{50} data pending).
  • Mitigation :

  • Storage : Keep at –20°C under nitrogen to prevent oxidation .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。